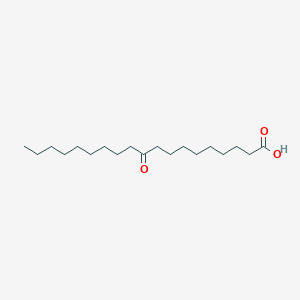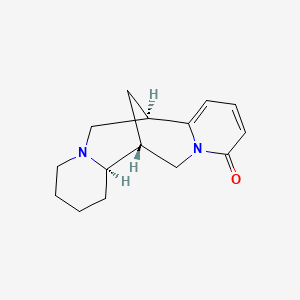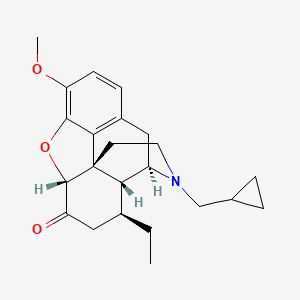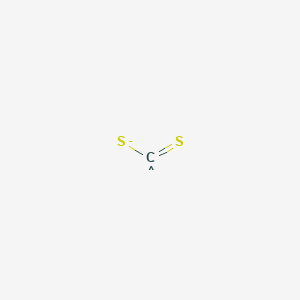
Sulfidothioxomethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfidocarbonate(.1-) is an organic radical anion.
Wissenschaftliche Forschungsanwendungen
Sulfur in Modern Materials Science
Sulfur, including sulfidothioxomethyl, plays a pivotal role in various scientific research areas due to its abundance and reactivity. Research spans improving energy efficiency, developing unique polymers, and creating materials for biological applications (Boyd, 2016).
Biosensing Methods for Sulfite
Sulfidothioxomethyl, as a sulfite, is crucial in biosensing methods. It is used in analytical methods for sulfite detection in food, beverages, and water, leveraging biosensors based on sulfite oxidase (Pundir & Rawal, 2013).
Brewing Industry Applications
In the brewing industry, sulfites like sulfidothioxomethyl are used for flavor stabilization in beer, with research showing that manipulating specific genes in yeast can control sulfite production (Hansen & Kielland-Brandt, 1996).
Antioxidant Enzyme Effects
Sulfidothioxomethyl affects antioxidant enzymes and lipid peroxidation in biological systems, as seen in studies on rats. These studies help understand its impact on biological systems (Ozturk et al., 2010).
Applications in Winemaking
In winemaking, sulfites, including sulfidothioxomethyl, are used for their antimicrobial and antioxidant properties. Recent research focuses on sulfite resistance in yeast and reducing sulfite content in wine due to health concerns (Zara & Nardi, 2021).
Water Treatment Processes
Sulfite-based advanced oxidation and reduction processes are gaining attention in water treatment, with sulfite serving as a precursor to eliminate pollutants due to its reactivity and low eco-toxicity (Wu et al., 2021).
Detection in Pharmaceuticals
Sulfites are widely used in pharmaceuticals as antioxidants and preservatives. The development of sensitive and non-invasive fluorescent probes for sulfite detection is crucial for monitoring its level in physiological events (Li et al., 2022).
Lithium-Ion Battery Electrolytes
The application of organic sulfites, including sulfidothioxomethyl, in lithium-ion battery electrolytes has been studied due to their structural similarity to organic carbonates. This research explores their potential as solvents or additives in battery electrolytes (Yu et al., 2006).
Incorporation into Biomolecules
Sulfur, in forms like sulfidothioxomethyl, is incorporated into biomolecules in prokaryotes. Research explores the enzymatic generation of activated sulfur species and their use in biosynthetic pathways (Kessler, 2006).
Nanoparticle Applications
Molybdenum trioxide nanoparticles with intrinsic sulfite oxidase activity have been developed, offering potential therapeutic applications for sulfite oxidase deficiency and gene-induced deficiencies (Ragg et al., 2014).
Sulfite Oxidation in Biomedical Research
Studies on the catalysis of sulfite oxidation by cationic Mn(III) porphyrins have implications in understanding sulfite hypersensitivity and toxicity, suggesting therapeutic potential in treatments (Velayutham et al., 2016).
Eigenschaften
Produktname |
Sulfidothioxomethyl |
|---|---|
Molekularformel |
CS2- |
Molekulargewicht |
76.15 g/mol |
InChI |
InChI=1S/CHS2/c2-1-3/h(H,2,3)/p-1 |
InChI-Schlüssel |
CVXNHFAEAYOPFL-UHFFFAOYSA-M |
SMILES |
[C](=S)[S-] |
Kanonische SMILES |
[C](=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




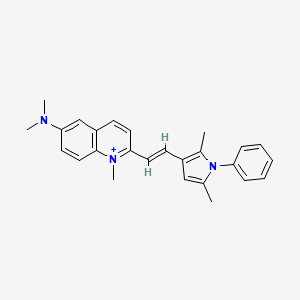
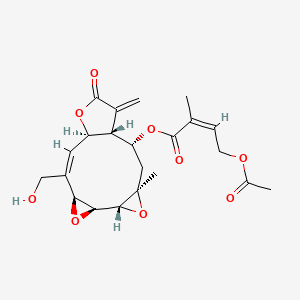
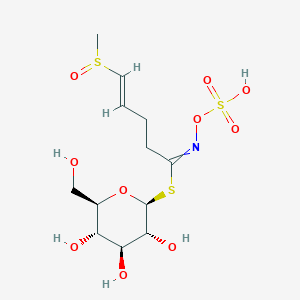
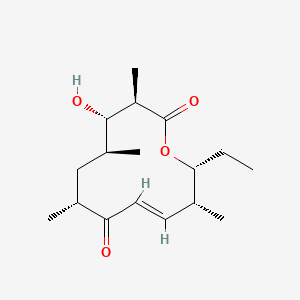
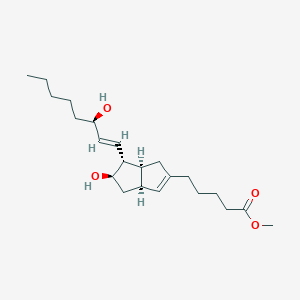
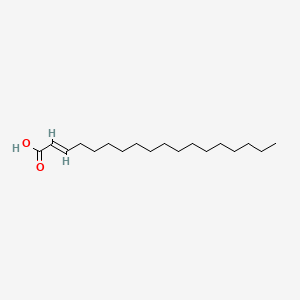
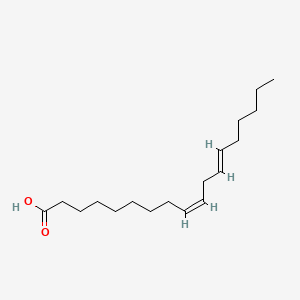

![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
